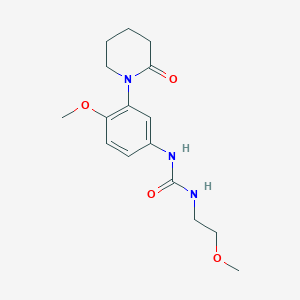
1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by its unique structural features, which include a methoxy group, a piperidinone ring, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea typically involves multiple steps:
Formation of the Piperidinone Intermediate: The initial step often involves the synthesis of the piperidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group:
Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Urea Formation: The final step involves the formation of the urea moiety, which can be achieved by reacting the intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkoxides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the piperidinone ring can produce hydroxyl derivatives.
Scientific Research Applications
1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(2-methoxyethyl)urea: Lacks the piperidinone ring, which may result in different biological activities.
1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)urea: Similar structure but without the 2-methoxyethyl group, potentially altering its chemical reactivity and biological properties.
1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-ethylurea: Contains an ethyl group instead of a 2-methoxyethyl group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the piperidinone ring and the 2-methoxyethyl group in 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-10-8-17-16(21)18-12-6-7-14(23-2)13(11-12)19-9-4-3-5-15(19)20/h6-7,11H,3-5,8-10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILIWWXIHXFPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC(=C(C=C1)OC)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2576623.png)
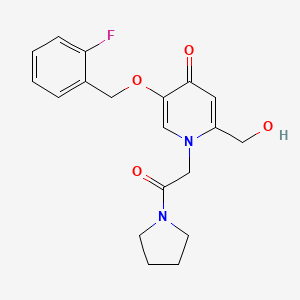

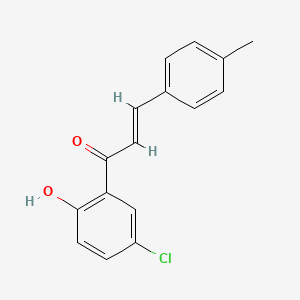
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2576627.png)
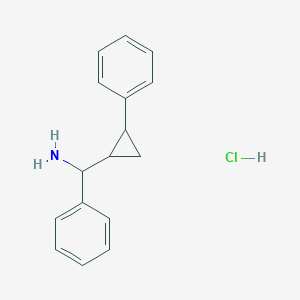
![Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2576631.png)

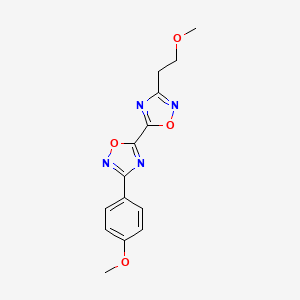
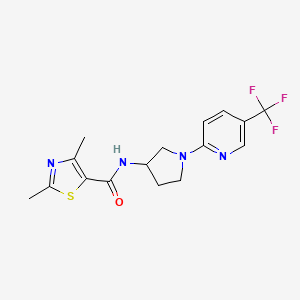
![8-(4-fluorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2576636.png)
![1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide](/img/structure/B2576638.png)
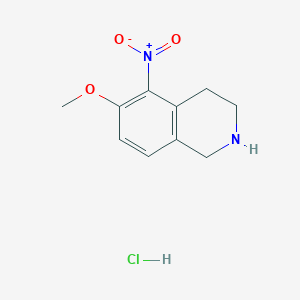
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2576642.png)
